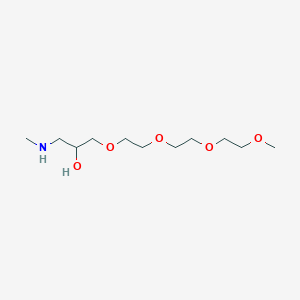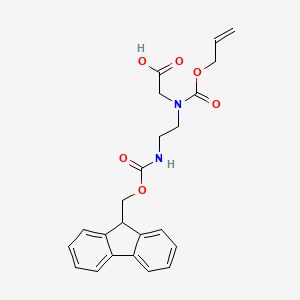
Alloc-Aeg(Fmoc)-OH
Overview
Description
Alloc-Aeg(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of aminoethylglycine, which is a building block in the synthesis of peptide nucleic acids (PNAs). The compound contains an allyloxycarbonyl (Alloc) protecting group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which are used to protect the amino and carboxyl groups during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alloc-Aeg(Fmoc)-OH can be synthesized through a multi-step process involving the protection of aminoethylglycine with Alloc and Fmoc groups. The synthesis typically involves the following steps:
- Protection of the amino group of aminoethylglycine with the Alloc group using allyl chloroformate in the presence of a base such as triethylamine.
- Protection of the carboxyl group with the Fmoc group using Fmoc chloride in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Alloc-Aeg(Fmoc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Alloc and Fmoc protecting groups using specific reagents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptide fragments.
Common Reagents and Conditions
Deprotection of Alloc Group: Typically achieved using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a nucleophile like morpholine.
Deprotection of Fmoc Group: Achieved using a base such as piperidine in dimethylformamide (DMF).
Coupling Reactions: Use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF.
Major Products Formed
The major products formed from these reactions include deprotected aminoethylglycine and peptide fragments with this compound incorporated into the sequence.
Scientific Research Applications
Alloc-Aeg(Fmoc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptide nucleic acids (PNAs) and other peptide-based compounds.
Biology: Employed in the study of protein-protein interactions and the development of peptide-based probes.
Medicine: Utilized in the design of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and nanostructures.
Mechanism of Action
Alloc-Aeg(Fmoc)-OH exerts its effects through the formation of peptide bonds with other amino acids or peptide fragments. The protecting groups (Alloc and Fmoc) prevent unwanted side reactions during synthesis, allowing for the selective formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide or PNA being synthesized.
Comparison with Similar Compounds
Alloc-Aeg(Fmoc)-OH can be compared with other similar compounds such as:
Boc-Aeg(Fmoc)-OH: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the Alloc group.
Cbz-Aeg(Fmoc)-OH: Contains a benzyloxycarbonyl (Cbz) protecting group instead of the Alloc group.
Uniqueness
This compound is unique due to the presence of both Alloc and Fmoc protecting groups, which provide orthogonal protection during peptide synthesis. This allows for greater flexibility and control in the synthesis of complex peptides and PNAs.
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-prop-2-enoxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-2-13-30-23(29)25(14-21(26)27)12-11-24-22(28)31-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20H,1,11-15H2,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZYFTKZRREYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


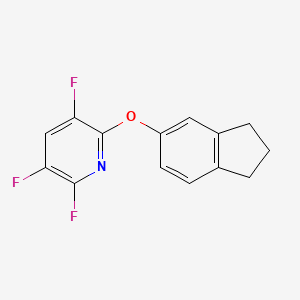

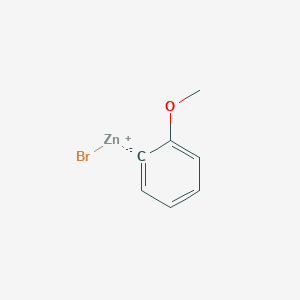
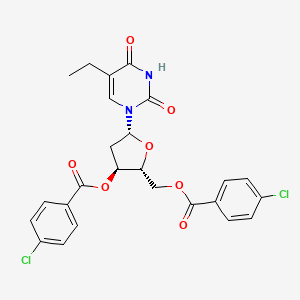
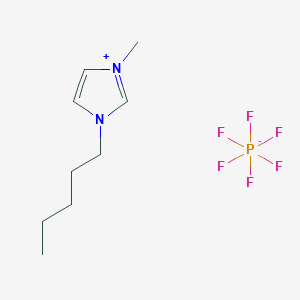
![Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine](/img/structure/B6316529.png)
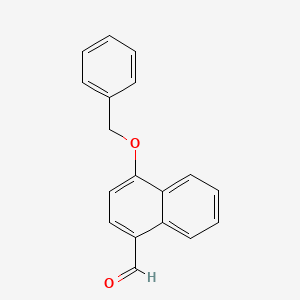


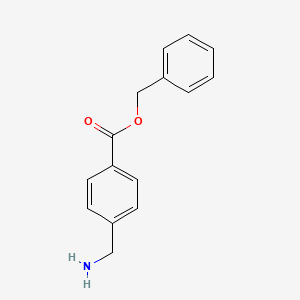

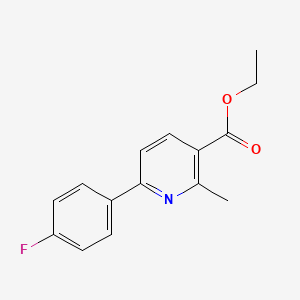
![N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B6316569.png)
